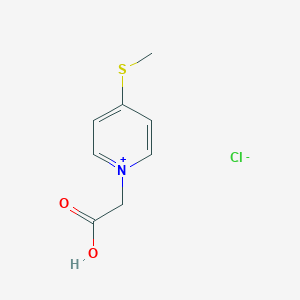
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally characterized by a pyridine ring with a positively charged nitrogen atom. This particular compound has a carboxymethyl group and a methylsulfanyl group attached to the pyridine ring, making it unique in its structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride typically involves the reaction of 4-(methylsulfanyl)pyridine with chloroacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxymethyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Corresponding substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride involves its interaction with cellular components. The positively charged pyridinium ion can interact with negatively charged cell membranes, leading to membrane disruption and cell lysis. Additionally, the compound can interfere with enzymatic pathways by binding to active sites and inhibiting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Carboxymethyl)pyridinium chloride
- 4-(Methylsulfanyl)pyridine
- 1-(Hydroxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride
Uniqueness
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride is unique due to the presence of both carboxymethyl and methylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
189037-70-5 |
|---|---|
Molekularformel |
C8H10ClNO2S |
Molekulargewicht |
219.69 g/mol |
IUPAC-Name |
2-(4-methylsulfanylpyridin-1-ium-1-yl)acetic acid;chloride |
InChI |
InChI=1S/C8H9NO2S.ClH/c1-12-7-2-4-9(5-3-7)6-8(10)11;/h2-5H,6H2,1H3;1H |
InChI-Schlüssel |
JBWKHBSBJBYSRI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=[N+](C=C1)CC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


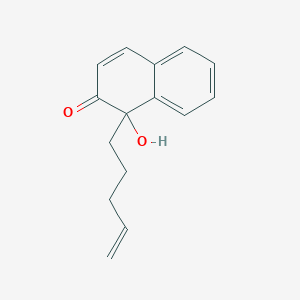

![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)
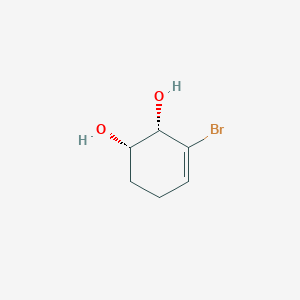
![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)


![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
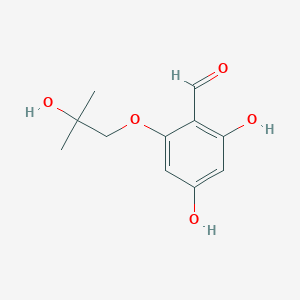
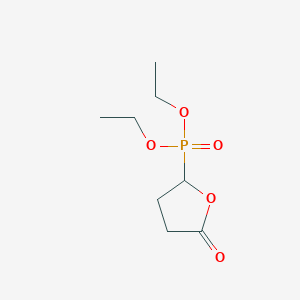
![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)

